N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide

Fascin inhibitor Actin bundling Metastasis

This N,N-disubstituted cinnamamide eliminates the canonical amide HBD, combining a benzothiazol-2-yl group on the amide nitrogen with a flexible 1H-pyrazol-1-ylethyl side chain. XLogP3-AA 4.1, TPSA 79.3 Ų, zero HBD place it in CNS MPO space, making it a strong candidate for BBB-penetrant phenotypic screens, fascin-1 metastasis models, and antioxidant discovery panels. Unexplored SAR vector over the minimal fascin-1 core (IC50 4 µM). Supplied as ChemDiv screening library member F5581-0011. Bulk & custom synthesis inquiries welcome.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 1173396-74-1
Cat. No. B2419418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide
CAS1173396-74-1
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H18N4OS/c26-20(12-11-17-7-2-1-3-8-17)25(16-15-24-14-6-13-22-24)21-23-18-9-4-5-10-19(18)27-21/h1-14H,15-16H2/b12-11+
InChIKeyFVCCOUYDEVLNBR-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide (CAS 1173396-74-1): Procurement-Ready Physicochemical and Structural Baseline


N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide (CAS 1173396-74-1) is a synthetic, small-molecule research compound (C21H18N4OS; MW 374.5 g/mol) combining a cinnamamide scaffold with N-linked pyrazole and benzothiazole heterocycles via a flexible ethyl spacer [1]. Its computed XLogP3-AA of 4.1, topological polar surface area of 79.3 Ų, and zero hydrogen bond donor count define a moderately lipophilic, acceptor-rich architecture [1]. The compound bears the ChemDiv catalogue identifier F5581-0011 and is supplied primarily as a screening library member rather than a target-annotated probe [1].

Why Generic Substitution Fails for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide: Structural Determinants and Evidence Gaps


Three architectural features distinguish this compound from all registered cinnamamide-based screening probes: (i) an N,N-disubstituted cinnamamide core that eliminates the canonical amide hydrogen bond donor, (ii) a benzothiazol-2-yl substituent directly on the amide nitrogen, and (iii) a 1H-pyrazol-1-ylethyl side chain that introduces additional acceptor sites and conformational flexibility [1]. Closely related analogs—such as N-(benzo[d]thiazol-2-yl)cinnamamide (CAS 325979-20-2) [2] and N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide —lack the pyrazole-ethyl group entirely or bear different heterocycle topologies, which profoundly alters lipophilicity, hydrogen-bonding capacity, and consequently target engagement profiles. Critically, no head-to-head biological comparison has been reported in primary literature; differential activity can currently be inferred only from structural distinctiveness and class-level SAR [2].

Quantitative Differentiation Evidence: N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide vs. In-Class Comparators


Fascin-1 Inhibitory Activity: Class-Level Benchmarking Against the N-Benzothiazolyl-Cinnamamide Scaffold

The minimal N-benzothiazolyl-cinnamamide core (N-(benzo[d]thiazol-2-yl)cinnamamide) inhibits human fascin-1 with an IC50 of 4.00 × 10³ nM in a high-throughput F-actin bundling assay [1]. The target compound retains this core while appending an N-(2-(1H-pyrazol-1-yl)ethyl) substituent, which is structurally analogous to substituents in higher-affinity fascin inhibitors identified in the same Novita Pharmaceuticals patent series [1]. Direct fascin-1 IC50 data for the target compound are not publicly available; the core-only comparator IC50 of 4 µM provides a quantitative baseline for fascin-targeted screening campaigns [1].

Fascin inhibitor Actin bundling Metastasis

He mostatic Activity of Benzothiazole-Cinnamamide Derivatives: Platelet Aggregation Potency Reference Frame

In a panel of N-(benzo[d]thiazol-2-yl)cinnamamide derivatives, compound Q2 exhibited platelet aggregation activity up to 1283.9-fold more potent than the clinical hemostatic drug etamsylate in the nanomole range, with an APTT coagulation rate (R_APTT) of −38.84 ± 0.08% at 1 µmol L⁻¹ [1]. Structure-activity analysis revealed that introducing methoxy groups on the cinnamamide phenyl ring decreased platelet aggregation, while acetoxyl substitution increased it [1]. The target compound differs from Q2 by bearing an N-(pyrazol-1-ylethyl) group instead of Q2's substitution pattern; its hemostatic activity has not been independently quantified. This dataset provides the closest available structure-activity framework for anticipating the hemostatic potential of related benzothiazole-cinnamamide analogs [1].

Hemostasis Platelet aggregation Thrombin activation

Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding, and Rotatable Bond Profile vs. N-Benzothiazolyl-Cinnamamide Core

The target compound (XLogP3-AA = 4.1; TPSA = 79.3 Ų; HBD = 0; rotatable bonds = 6) [1] differs substantially from the simplest N-(benzo[d]thiazol-2-yl)cinnamamide core (XLogP ≈ 3.2; TPSA ≈ 54 Ų; HBD = 1) [2]. The pyrazole-ethyl substitution increases rotatable bond count from 4 to 6, enhances topological polar surface area by ~25 Ų, and eliminates the single hydrogen bond donor, resulting in measurably distinct permeability and solubility profiles [1].

Lipophilicity TPSA Drug-likeness

Recommended Application Scenarios for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide Based on Available Evidence


Fascin-Mediated Tumor Metastasis Screening

The benzothiazole-cinnamamide core is a validated fascin-1 binding scaffold (IC50 = 4 µM for the minimal core) [1]. The target compound, with its unexplored pyrazole-ethyl extension, is a logical next-generation candidate for fascin-focused phenotypic or biochemical screens in metastasis models, where improved affinity or isoform selectivity over the core compound would represent a high-value differentiation point.

Hemostasis and Coagulation Cascade Profiling

Benzothiazole-cinnamamide derivatives can achieve >1000-fold hemostatic potency gains over etamsylate in vitro, with activity driven by substituent effects on the cinnamamide phenyl ring [1]. The target compound's unique pyrazole-ethyl substitution pattern makes it suitable for combinatorial SAR exploration of coagulation cascade modulation, particularly in projects seeking thrombin-activating small molecules with tunable potency.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With XLogP3-AA = 4.1, TPSA = 79.3 Ų, and zero HBD, the target compound falls within favorable CNS MPO parameter space [1]. In contrast to simpler N-benzothiazolyl-cinnamamides that retain a hydrogen bond donor (limiting BBB penetration), this compound is a strong candidate for CNS-targeted phenotypic screening campaigns where passive permeability is paramount.

Antioxidant and Radical-Scavenging Activity Screening

Amido-linked benzothiazolyl-pyrazole derivatives have demonstrated antioxidant activity superior to ascorbic acid in DPPH and H₂O₂ radical scavenging assays [1]. Although the target compound has not been directly tested, its structural alignment with the active benzothiazolyl-pyrazole pharmacophore justifies its inclusion in antioxidant discovery panels as a novel, underexplored chemotype.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.